Ethyl 2-acetyl-3-amino-1H-indole-1-carboxylate
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Overview
Description
Ethyl 2-acetyl-3-amino-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an ethyl ester, an acetyl group, and an amino group attached to the indole ring. The indole nucleus is known for its aromatic properties and its ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-3-amino-1H-indole-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the acylation of indole derivatives followed by esterification and amination reactions. For instance, the reaction of indole-2-carboxylic acid with thionyl chloride (SOCl2) to form the corresponding acid chloride, followed by reaction with ethyl alcohol, can yield ethyl indole-2-carboxylate . Subsequent acetylation and amination steps can be carried out under controlled conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-3-amino-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring, leading to a diverse array of derivatives .
Scientific Research Applications
Ethyl 2-acetyl-3-amino-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in drug discovery and development.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Indole derivatives, including this compound, have shown potential in treating various diseases, including cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-acetyl-3-amino-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s acetyl and amino groups can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-1H-indole-2-carboxylate: Similar structure but lacks the acetyl group.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains different substituents on the indole ring.
1H-Indole-3-carbaldehyde: Lacks the ester and acetyl groups but shares the indole core.
Uniqueness
Ethyl 2-acetyl-3-amino-1H-indole-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and amino groups allows for diverse interactions with molecular targets, making it a versatile compound in various research fields .
Properties
IUPAC Name |
ethyl 2-acetyl-3-aminoindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(17)15-10-7-5-4-6-9(10)11(14)12(15)8(2)16/h4-7H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBIRPFLHHKNJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2C(=C1C(=O)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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